CARBINOXAMINE MALEATE
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNWHCVWDRNXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Pharmacology and Molecular Interactions of Carbinoxamine Maleate
Elucidation of Histamine (B1213489) H1 Receptor Antagonism
Carbinoxamine (B1668352) functions as a histamine H1 receptor antagonist, competitively binding to the receptor and thereby preventing the action of endogenous histamine. nih.govnih.govnih.gov This blockade of H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract mitigates the symptoms associated with allergic reactions. nih.govpatsnap.com
Competitive Binding Kinetics and Receptor Affinity Studies
Table 1: Reported Binding Affinity of Carbinoxamine for the Histamine H1 Receptor
| Compound | Receptor | Binding Affinity (Ki) |
| Carbinoxamine | Histamine H1 | 2.3 nM |
Downstream Cellular and Molecular Effects of H1 Receptor Blockade
The antagonism of the histamine H1 receptor by carbinoxamine initiates a cascade of downstream cellular and molecular events that contribute to its anti-allergic and anti-inflammatory effects. Blockade of the H1 receptor can interfere with the phospholipase C and phosphatidylinositol (PIP2) signaling pathways. This interference can lead to a reduction in the activity of the NF-κB immune response transcription factor. The consequence of diminished NF-κB activity is a decrease in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. Furthermore, the inhibition of histamine-induced signaling can lead to a lowering of intracellular calcium ion concentration, which in turn increases the stability of mast cells and reduces the further release of histamine.
Characterization of Anticholinergic Properties
Carbinoxamine is recognized for its anticholinergic (drying) and sedative properties. nih.gov This activity is attributed to its ability to act as a muscarinic receptor antagonist. nih.govnih.gov The ethanolamine (B43304) class of antihistamines, to which carbinoxamine belongs, is noted for having greater anticholinergic activity compared to other classes of antihistamines. nih.govresearchgate.net
Muscarinic Receptor Subtype Interactions and Binding Profiles
Detailed studies quantitatively defining the binding profile of carbinoxamine across the different muscarinic receptor subtypes (M1-M5) are not extensively available in publicly accessible literature. Its anticholinergic action is described as a central antimuscarinic effect. researchgate.netscite.ai
Comparative Analysis of Anticholinergic Activity among Ethanolamine Derivatives
Table 2: In Vitro Anticholinergic Potency of Select Antihistamines
| Antihistamine | Chemical Class | Anticholinergic Potency (pA2 value) |
| Diphenhydramine (B27) | Ethanolamine | Not explicitly stated, but ranked below cyproheptadine (B85728), promethazine (B1679618), and desloratadine |
| Cyproheptadine | Piperidine | 8.2 ± 0.4 |
| Promethazine | Phenothiazine | Not explicitly stated, but ranked below cyproheptadine |
Data from a study measuring inhibition of carbachol-induced contractions of isolated guinea pig trachealis muscle. nih.gov
Investigational Mechanisms beyond Classical Antihistamine Action
Recent research has identified potential therapeutic applications for carbinoxamine maleate (B1232345) that extend beyond its established role as an antihistamine. Notably, it has demonstrated potent antiviral activity against a broad spectrum of influenza viruses. nih.govnih.gov
In vitro studies have shown that carbinoxamine maleate can inhibit various strains of influenza A and B viruses. researchgate.netnih.gov The mechanism of this antiviral action appears to be the blockade of viral entry into the host cell, which is an early stage of the virus life cycle. researchgate.netnih.gov It has been suggested that carbinoxamine may interfere with the endocytosis process, as it does not appear to block viral attachment or release. researchgate.netnih.gov
Table 3: In Vitro Antiviral Activity of this compound Against Various Influenza Virus Strains
| Virus Strain | IC50 (μM) |
| A/Shanghai/4664T/2013(H7N9) | 3.56 |
| A/Shanghai/37T/2009(H1N1) | 4.2 - 24.7 (range) |
| A/Puerto Rico/8/1934(H1N1) | 4.2 - 24.7 (range) |
| A/Guizhou/54/1989(H3N2) | 4.2 - 24.7 (range) |
| B/Shanghai/2017(BY) | 4.2 - 24.7 (range) |
IC50 (half-maximal inhibitory concentration) values were determined by cytopathic effect (CPE) reduction assay. nih.govresearchgate.net
Potential Modulatory Effects on Neurotransmitter Systems
This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor. nih.govsmpdb.ca However, its pharmacological profile is broader, encompassing significant interactions with the cholinergic system and potential indirect effects on other central pathways. As a first-generation antihistamine, it readily crosses the blood-brain barrier, allowing for significant interaction with central neurotransmitter systems. smpdb.ca
Histaminergic System: Carbinoxamine functions as a potent H1-receptor antagonist, competing with histamine for binding sites on effector cells in various tissues, including the respiratory tract and blood vessels. nih.govscience.gov By blocking these receptors, it prevents the downstream signaling cascade typically initiated by histamine, which involves the activation of phospholipase C and the subsequent NF-κB immune response pathway. smpdb.ca This action attenuates the inflammatory and allergic responses mediated by histamine. smpdb.ca
Cholinergic System: A defining characteristic of carbinoxamine and other ethanolamine-class antihistamines is their significant antimuscarinic (anticholinergic) activity. nih.govrxlist.com This is attributed to the structural homology between histamine H1 receptors and muscarinic acetylcholine (B1216132) receptors. rxlist.com Carbinoxamine's anticholinergic action is believed to stem from a central antimuscarinic effect, where it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors in the brain. science.gov This interaction is responsible for some of the compound's central effects and its therapeutic application in certain motor disorders. nih.gov
GABAergic System: While direct interactions are not fully characterized, the histaminergic and GABAergic systems are known to have complex interplay. Research has shown that histamine can act as a positive modulator at certain GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This suggests a potential for crosstalk between the two systems. By antagonizing central H1 receptors, carbinoxamine could indirectly influence GABAergic transmission, although the precise clinical significance of this indirect modulation requires further investigation.
Below is a summary of the molecular interactions of this compound with key neurotransmitter systems.
| Neurotransmitter System | Molecular Target | Interaction Type | Functional Effect |
| Histaminergic | Histamine H1 Receptor | Competitive Antagonist | Blocks histamine-mediated signaling, reducing allergic and inflammatory responses. nih.gov |
| Cholinergic | Muscarinic Acetylcholine Receptors | Antagonist | Blocks acetylcholine signaling, leading to central and peripheral anticholinergic effects. rxlist.comscience.gov |
| GABAergic | GABA-A Receptors | Indirect Modulation | Potential to indirectly alter GABAergic tone by blocking the modulatory effects of histamine on GABA-A receptors. |
Exploration of Antidyskinetic Mechanisms
Carbinoxamine has been utilized in the management of mild cases of Parkinson's disease and drug-induced extrapyramidal symptoms, which include dyskinesias (involuntary, erratic movements). nih.gov The therapeutic basis for this application is not its antihistaminic properties but rather its potent central anticholinergic activity. nih.gov
The prevailing hypothesis for the antidyskinetic effect of carbinoxamine relates to the neurochemical imbalance within the basal ganglia, a brain region critical for motor control. In disorders like Parkinson's disease, a deficiency of dopamine (B1211576) leads to a relative overactivity of the cholinergic system. Similarly, certain antipsychotic medications can block dopamine D2 receptors, creating a state of functional dopamine deficiency and resulting in drug-induced parkinsonism or dyskinesias.
By acting as a central muscarinic receptor antagonist, carbinoxamine helps to counteract this cholinergic hyperactivity. nih.gov This action is thought to restore a more balanced state between the dopaminergic and cholinergic systems within the striatum. The blockade of muscarinic receptors, particularly the M1 subtype located on striatal medium spiny neurons, is a key mechanism for anticholinergic drugs used in treating these movement disorders. This rebalancing of neurotransmitter activity helps to alleviate the involuntary movements characteristic of dyskinesia. Research indicates that ethanolamine derivatives like carbinoxamine possess greater anticholinergic activity than other classes of antihistamines, which likely accounts for their notable antidyskinetic action. nih.gov
The table below details the proposed mechanisms contributing to the antidyskinetic effects of this compound.
| Proposed Mechanism | Neurobiological Basis | Therapeutic Outcome |
| Central Muscarinic Receptor Blockade | Antagonism of acetylcholine at muscarinic receptors within the central nervous system, particularly in the basal ganglia. nih.gov | Reduces cholinergic overactivity, helping to correct the functional imbalance between dopamine and acetylcholine. |
| Restoration of Neurotransmitter Balance | The reduction in cholinergic tone helps to normalize signaling in motor control circuits that are disrupted by dopamine deficiency (as in Parkinson's disease) or dopamine receptor blockade. | Amelioration of involuntary movements (dyskinesias) and other extrapyramidal symptoms. nih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Carbinoxamine Maleate
Absorption and Distribution Studies in In Vitro and Animal Models
Gastrointestinal Absorption Pathways in Preclinical Systems
Carbinoxamine (B1668352) is reported to be well absorbed from the gastrointestinal (GI) tract following oral administration in preclinical settings nih.govnih.govregulations.gov. The fundamental mechanisms governing this absorption, such as whether it occurs via passive diffusion or carrier-mediated active transport, have not been extensively detailed in publicly available literature. Standard preclinical in vitro models, such as the Caco-2 cell permeability assay, which are routinely used to predict intestinal drug absorption and identify potential transport pathways, lack specific published results for carbinoxamine creative-bioarray.comnih.gov. While the high oral bioavailability observed in animal and human studies suggests efficient absorption, the precise pathways within preclinical gastrointestinal systems remain to be fully elucidated nih.gov.
Tissue Distribution and Compartmental Modeling in Research Animals
Following absorption, carbinoxamine is widely distributed throughout the body. As a first-generation antihistamine with a characteristic ethanolamine (B43304) structure, it readily crosses the blood-brain barrier, which accounts for its effects on the central nervous system . While specific quantitative studies detailing the concentration of carbinoxamine in various tissues from research animals are not extensively available, the general distribution pattern for this class of antihistamines suggests that the highest concentrations are likely found in the lungs .
A pharmacokinetic study in rats was conducted to evaluate the stereoselective behavior of carbinoxamine enantiomers, though it did not detail tissue distribution or compartmental modeling researchgate.net. The study did, however, provide pharmacokinetic parameters in plasma, which are foundational for such modeling.
Table 1: Pharmacokinetic Parameters of Carbinoxamine Enantiomers in Rat Plasma This table is interactive. You can sort and filter the data.
| Parameter | (+)-Carbinoxamine | (-)-Carbinoxamine |
|---|---|---|
| Tmax (h) | 0.25 | 0.25 |
| Cmax (ng/mL) | 48.6 ± 10.1 | 45.3 ± 11.2 |
| AUC (0-t) (ng·h/mL) | 85.4 ± 20.3 | 80.1 ± 19.5 |
| t1/2 (h) | 2.5 ± 0.6 | 2.4 ± 0.5 |
Data derived from a study on the enantioselective pharmacokinetics in rats. The results indicated no significant stereoselective differences in absorption or elimination researchgate.net.
Biotransformation and Excretion Pathways in Preclinical Species
Hepatic Metabolism and Enzyme Systems Involved
Preclinical data indicate that carbinoxamine undergoes extensive hepatic metabolism nih.govnih.govregulations.gov. The primary metabolic processes involve cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases central to the biotransformation of xenobiotics nih.govmdpi.com. While direct experimental confirmation with carbinoxamine in animal liver microsomes is limited, metabolic databases predict the involvement of specific isoforms, notably CYP3A4 and CYP2D6, in its metabolism hmdb.cahmdb.ca.
Studies in rats have suggested that O-demethylation, a reaction commonly catalyzed by CYP enzymes, followed by conjugation, is a primary metabolic pathway for the drug's elimination . This aligns with the general understanding of first-generation antihistamine biotransformation.
Identification and Characterization of Inactive Metabolites
Metabolic studies have successfully identified several inactive metabolites of carbinoxamine, revealing species-specific differences. In preclinical studies using rats, two distinct metabolites were identified that were not found in human studies .
Table 2: Identified Metabolites of Carbinoxamine in Preclinical (Rat) Models This table is interactive. You can sort and filter the data.
| Metabolite Name | Chemical Structure | Metabolic Pathway | Species Identified |
|---|---|---|---|
| (4-chlorophenyl)-2-pyridinyl methanol (B129727) | C₁₂H₁₀ClNO | Not specified | Rat |
| Chlorobenzoyl pyridine (B92270) | C₁₂H₈ClNO | Not specified | Rat |
Source: Preclinical metabolic studies . In contrast, human studies identified nor-carbinoxamine and bis-nor-carbinoxamine, primarily as glucuronide conjugates .
These findings underscore the importance of using relevant animal models in preclinical toxicology, as metabolic pathways can differ significantly between species.
Excretion Routes and Mass Balance Studies
The primary route of elimination for carbinoxamine in preclinical species is renal, with the compound being excreted mainly in the urine as its inactive metabolites nih.govnih.govregulations.gov. Research consistently shows that virtually no unchanged, parent drug is found in the urine, highlighting the extensiveness of its hepatic metabolism prior to elimination nih.govregulations.gov.
Although renal excretion of metabolites is the established primary route, comprehensive mass balance studies using radiolabeled carbinoxamine in animal models have not been reported in the available literature. Such studies are crucial for definitively quantifying the routes and rates of elimination, including the proportions of a dose excreted in urine versus feces bioivt.comresearchgate.net. The absence of this data means that while the main pathway is known, a complete quantitative picture of carbinoxamine's excretion in preclinical species is not fully detailed. Biliary excretion remains a potential, though unquantified, pathway for its metabolites mdpi.comdoi.org.
Pharmacokinetic Parameter Analysis in Research Models
The characterization of a drug's pharmacokinetic profile in preclinical models is a critical step in its development, providing essential information on its absorption, distribution, metabolism, and excretion (ADME). For Carbinoxamine Maleate (B1232345), a first-generation ethanolamine-derivative antihistamine, comprehensive preclinical pharmacokinetic data across a wide range of species is not extensively detailed in publicly available literature. However, general principles of its class and available information allow for a foundational understanding. The oral LD50 of carbinoxamine maleate in guinea pigs has been established at 411 mg/kg. regulations.gov
Time-to-Maximum Concentration (Tmax) in Diverse Preclinical Species
Specific Tmax values for this compound in diverse preclinical species are not well-documented in the available scientific literature. Pharmacokinetic studies detailing the time to reach peak plasma concentration after administration in various animal models such as rodents, canines, or primates have not been widely published.
Peak Plasma Concentration (Cmax) Determination in Animal Models
Area Under the Curve (AUC) for Systemic Exposure Assessment
The Area Under the Curve (AUC), a measure of total systemic drug exposure over time, has not been publicly detailed for this compound in preclinical research models. This parameter is crucial for correlating exposure with efficacy and safety, but specific values from animal studies remain largely unreported in the available sources.
Elimination Half-Life in Various Research Organisms
The elimination half-life (t½) of this compound, which indicates the time required for the drug's concentration in the body to be reduced by half, has not been specified for various research organisms in the accessible literature. This value is a key indicator of the duration of the drug's effect and its dosing frequency.
Apparent Volume of Distribution and Oral Clearance Determinations
While precise figures for the apparent volume of distribution (Vd) of this compound in preclinical models are not extensively detailed, the characteristics of first-generation antihistamines suggest a wide distribution throughout the body. Like other drugs in its class, it is anticipated to have the highest concentrations in the lungs. Data on the oral clearance of this compound in preclinical species, which would describe the efficiency of its removal from the body after oral administration, is not available in the reviewed literature.
| Pharmacokinetic Parameter | Preclinical Species | Value |
|---|---|---|
| Time-to-Maximum Concentration (Tmax) | Data Not Available | Data Not Available |
| Peak Plasma Concentration (Cmax) | Data Not Available | Data Not Available |
| Area Under the Curve (AUC) | Data Not Available | Data Not Available |
| Elimination Half-Life (t½) | Data Not Available | Data Not Available |
| Apparent Volume of Distribution (Vd) | General (First-Generation Antihistamines) | Expected to be widely distributed |
| Oral Clearance | Data Not Available | Data Not Available |
Pharmacodynamic Correlates in Preclinical Settings
The primary pharmacodynamic effect of this compound stems from its activity as a potent antagonist at histamine (B1213489) H1 receptors. By competitively inhibiting the binding of free histamine to H1 receptors on effector cells in locations such as the gastrointestinal tract, blood vessels, and respiratory tract, it mitigates typical histaminergic effects like vasodilation and increased vascular permeability. nih.gov As an ethanolamine derivative, this compound also possesses significant anticholinergic (drying) and sedative properties. regulations.govnih.govbiocomppharma.com
Being a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to effects on the central nervous system (CNS). This typically manifests as CNS depression, resulting in sedation and drowsiness. A preclinical study in a feline model demonstrated this effect, where the co-administration of Carbinoxamine with Ketamine resulted in a more profound and extended period of CNS depression compared to the administration of Ketamine alone. tbzmed.ac.ir
Recent preclinical research has also explored novel pharmacodynamic effects of this compound. In a study involving C57BL/6 mice, the compound was assessed for its efficacy against a lethal challenge with a highly pathogenic avian influenza A (H7N9) virus. nih.gov The findings were significant, as mice treated with this compound were fully protected from the fatal viral challenge, suggesting potent antiviral activity. nih.gov The survival rate for mice treated with a high dose (10 mg/kg/day) was 77.7%, compared to 22.2% in the control group. nih.gov
| Pharmacodynamic Effect | Preclinical Model | Key Findings |
|---|---|---|
| H1-Receptor Antagonism | General | Competitively inhibits histamine at H1 receptors, reducing allergic symptoms. nih.gov |
| CNS Depression | Cat | Co-administration with ketamine improved depth and duration of CNS depression. tbzmed.ac.ir |
| Antiviral Activity | C57BL/6 Mice | Showed protection against lethal H7N9 influenza virus challenge. nih.gov |
| Anticholinergic Effects | General | Possesses drying and sedative properties. regulations.govnih.govbiocomppharma.com |
In Vivo Histamine Receptor Occupancy Studies in Animal Models
Direct quantitative in vivo studies determining the percentage of histamine H1 receptor occupancy by this compound in animal models are not extensively available in publicly accessible literature. However, the antihistaminic activity of carbinoxamine is predicated on its ability to bind to and block H1 receptors. The affinity of carbinoxamine for the histamine H1 receptor has been determined in vitro, with a reported Ki value of 2.3 nM. fda.gov This high affinity suggests that at therapeutic concentrations, carbinoxamine would be expected to occupy a significant percentage of H1 receptors, thereby preventing the binding of histamine and the subsequent downstream effects.
While specific receptor occupancy percentages from in vivo animal studies are not detailed, the pharmacological effects observed in various animal models indirectly support effective receptor engagement. For instance, studies in guinea pigs have been instrumental in characterizing the effects of H1 antagonists on histamine-induced responses. The oral lethal dose (LD50) of this compound in guinea pigs has been established at 411 mg/kg, providing a toxicological benchmark. biocomppharma.com
Dose-Response Relationships for Pharmacological Endpoints
The in vivo efficacy of this compound is demonstrated by its ability to antagonize various histamine-induced effects in a dose-dependent manner. Preclinical studies in animal models have focused on several key pharmacological endpoints to establish these relationships.
Another common endpoint for evaluating antihistamine activity is the inhibition of histamine-induced increases in vascular permeability, often visualized as a skin wheal. Although detailed dose-response curves for carbinoxamine in this model are not widely published, its classification as a potent H1 antagonist implies a dose-dependent reduction in wheal formation following a histamine challenge.
A study in mice investigating the antiviral activity of carbinoxamine against the influenza virus provides some insight into in vivo dosing and protective effects, although this is not a direct measure of antihistaminic activity. In this model, an intraperitoneal dose of 10 mg/kg/day of this compound resulted in full protection of mice against a lethal challenge with the H7N9 influenza virus. nih.govresearchgate.net This demonstrates that a systemic dose of 10 mg/kg is pharmacologically active in mice.
The following table summarizes the available preclinical data on the dose-response relationship of this compound for a relevant pharmacological endpoint.
| Animal Model | Pharmacological Endpoint | This compound Dose | Observed Effect |
| Mice | Protection against lethal influenza virus challenge | 10 mg/kg/day (i.p.) | 100% survival |
It is important to note that while this data provides evidence of in vivo activity, it does not directly quantify the dose-response relationship for antihistaminic effects. Further studies would be required to establish precise ED50 values for the inhibition of various histamine-mediated responses in different animal models.
Structural Activity Relationship Sar and Synthetic Research of Carbinoxamine Maleate
Mapping Key Structural Determinants for H1 Antagonism
The efficacy of Carbinoxamine (B1668352) as a histamine (B1213489) H1 receptor antagonist is intrinsically linked to its specific molecular architecture. The structure-activity relationship (SAR) for first-generation antihistamines, particularly those of the ethanolamine (B43304) class like Carbinoxamine, reveals several key determinants essential for potent H1 antagonism.
The general structure required for activity consists of two aromatic rings (Ar1, Ar2) connected to a central atom (X), which is linked by an alkyl chain to a terminal tertiary amine. damascusuniversity.edu.sy In Carbinoxamine, these components are a substituted phenyl ring, a 2-pyridyl ring, a chiral carbon atom attached to an oxygen (an aminoalkyl ether), and a dimethylamino group. damascusuniversity.edu.sy
Key structural features and their roles are detailed below:
Diaryl System : The presence of two aryl groups, in this case, a 4-chlorophenyl group and a 2-pyridyl group, is a fundamental requirement for significant H1-receptor affinity. damascusuniversity.edu.sy These rings must be capable of adopting a non-coplanar conformation for optimal interaction with the H1-receptor. damascusuniversity.edu.sy
Chiral Center (X = Carbon) : Carbinoxamine possesses a chiral carbon atom at the junction of the two aryl rings and the aminoalkyl ether side chain. This chirality leads to stereoselective binding at the H1 receptor, with studies indicating that for many antihistamines, the S-enantiomer possesses higher receptor affinity. damascusuniversity.edu.sy
Connecting Moiety (X = Oxygen) : As an aminoalkyl ether, the oxygen atom serves as the connecting moiety (X). This feature places Carbinoxamine in the ethanolamine derivative class of antihistamines. nih.gov
Alkyl Chain : A two-carbon ethyl chain links the ether oxygen to the terminal nitrogen. This spacer is crucial for maintaining the optimal distance between the aryl system and the basic amine for effective receptor binding. damascusuniversity.edu.sy
Terminal Tertiary Amine : The dimethylamino group is a basic tertiary amine that is protonated at physiological pH. damascusuniversity.edu.sy This positively charged group is critical for forming a strong ionic interaction with a key acidic residue, likely an aspartate, in the H1-receptor binding pocket. nih.gov The distance between this protonated amine and the centroid of the aryl rings is a critical factor for potency. nih.gov
| Structural Feature | Specific Moiety in Carbinoxamine | Role in H1 Antagonism |
|---|---|---|
| Diaryl System | 4-chlorophenyl and 2-pyridyl rings | Essential for receptor affinity and binding. |
| Connecting Moiety (X) | Oxygen atom (Ether linkage) | Defines the compound as an ethanolamine derivative. |
| Alkyl Chain Spacer | Ethylene bridge -(CH2)2- | Provides optimal distance between aryl rings and terminal amine. |
| Terminal Amine | N,N-dimethylamino group | Forms key ionic bond with the receptor; essential for binding. |
| Chirality | Asymmetric carbon center | Allows for stereoselective binding, enhancing potency. damascusuniversity.edu.sy |
Analysis of Structural Features Governing Anticholinergic Activity
First-generation H1-antihistamines are known to possess significant antimuscarinic (anticholinergic) activity, which is responsible for certain side effects. nih.gov This activity stems from their structural similarity to cholinergic antagonists. nih.gov
The primary structural feature of Carbinoxamine responsible for its anticholinergic properties is its classification as an ethanolamine derivative . nih.gov This class of antihistamines, which also includes diphenhydramine (B27), demonstrates more pronounced anticholinergic effects compared to other classes like the propylamines or second-generation agents. nih.govnih.gov The ethanolamine backbone—the O-C-C-N sequence—is a key pharmacophore that allows the molecule to competitively antagonize muscarinic acetylcholine (B1216132) receptors, in addition to its primary action on histamine H1 receptors. nih.govwikipedia.org This dual activity is a hallmark of many first-generation antihistamines. nih.gov
Innovative Synthetic Methodologies for Carbinoxamine Maleate (B1232345)
Grignard reactions have been effectively utilized to develop novel and economically viable synthetic routes for Carbinoxamine and its derivatives. researchgate.netresearchgate.net A key step in the synthesis is the formation of the substituted 2-benzylpyridinecarbinol intermediate. researchgate.net
One innovative method involves a Grignard exchange reaction between 2-bromopyridine (B144113) and a Grignard reagent like 2-butylmagnesium chloride (formed from 2-chlorobutane (B165301) and magnesium). researchgate.net This forms a pyridiylmagnesium species in situ. Subsequent reaction with a substituted benzaldehyde (B42025) (such as p-chlorobenzaldehyde) yields the crucial carbinol intermediate. researchgate.net This carbinol is then reacted with N,N-dimethyl ethyl chloride in the presence of a strong base like sodium tertiary butoxide to form the final Carbinoxamine base. researchgate.net This approach provides better yields and is more economical than previous methods that suffered from low yields or required expensive reagents and cryogenic temperatures. researchgate.net
Reaction Scheme Outline:
Grignard Reagent Formation: 2-Chlorobutane + Mg → 2-Butylmagnesium chloride
Grignard Exchange & Addition: 2-Butylmagnesium chloride + 2-Bromopyridine → [2-Pyridiylmagnesium bromide]
Intermediate Formation: [2-Pyridiylmagnesium bromide] + p-Chlorobenzaldehyde → p-Chloro-α-(2-pyridyl)benzyl alcohol (Carbinol intermediate)
Final Etherification: Carbinol intermediate + N,N-dimethyl ethyl chloride --(Base)--> Carbinoxamine
The pursuit of more efficient synthetic pathways has led to the development of several improved routes for Carbinoxamine synthesis.
Grignard-Based Economic Synthesis : The Grignard reaction method described above was specifically developed as a more economical alternative to older procedures. researchgate.net Earlier syntheses involving the reaction of an aryl aldehyde with 2-pyridiylmagnesium bromide or the condensation of picolinic acid gave very low yields (19-49%). researchgate.net Another high-yield method using pyridillithium required expensive reagents and a very low temperature (-40 °C), making it unsuitable for large-scale production. researchgate.net The Grignard exchange reaction circumvents these issues, offering good yields without extreme conditions or costly materials. researchgate.net
Photocatalytic Synthesis : A highly innovative and modern approach involves a base-free, visible-light-induced photocatalytic reaction. rsc.orgnih.gov This method achieves the synthesis of Carbinoxamine in a three-step process with a total yield of 44% on a gram scale. rsc.orgnih.gov The key step is an α-C(sp³)–H 2-pyridylation of a protected benzyl (B1604629) alcohol precursor. rsc.org This process utilizes a recyclable organic photoreductant (CBZ6) and a sulfoxide (B87167) as a hydrogen atom transfer (HAT) reagent, representing a cutting-edge, more sustainable synthetic strategy. rsc.orga-z.lu
| Synthetic Route | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Early Methods | Pyridillithium or Picolinic Acid | High yield (with Pyridillithium) researchgate.net | Low yield (19-49%), expensive reagents, cryogenic temperatures (-40°C) researchgate.net |
| Grignard Exchange Reaction | 2-Bromopyridine, 2-Chlorobutane, Mg, Substituted Benzaldehyde | Economical, better yields, avoids extreme temperatures. researchgate.net | Requires multi-step process. |
| Photocatalytic HAT Reaction | Organic Photoreductant (CBZ6), Sulfoxide HAT Reagent, Visible Light | High total yield (44%), base-free, innovative, sustainable. rsc.orgnih.gov | Relies on specialized photocatalysts. |
Design, Synthesis, and Evaluation of Carbinoxamine Maleate Derivatives
Research into Carbinoxamine has included the design, synthesis, and evaluation of derivatives to probe the SAR and identify compounds with potentially improved pharmacological profiles. Modifications have primarily focused on the aryl rings of the core structure.
By utilizing the Grignard synthesis route, researchers have created a series of derivatives by substituting different benzaldehydes in the reaction sequence. researchgate.netresearchgate.net This allows for the introduction of various functional groups onto the phenyl ring, replacing the standard para-chloro substituent. These synthesized derivatives were then evaluated for their antihistaminic activity using in-vivo models, such as histamine-induced skin reactions in guinea pigs. researchgate.net
The findings from these studies indicated that some of the newly synthesized compounds displayed "significant activity," confirming that the nature of the substituent on the aryl ring directly influences the molecule's antihistaminic potency. researchgate.net While specific data points on the relative potencies of these derivatives are limited in the available literature, the research demonstrates a clear pharmacological implication for modifying this part of the Carbinoxamine core structure. Electron-withdrawing or electron-donating groups in this position can alter the electronic properties of the aryl ring system, thereby affecting its π-interaction with the H1 receptor. nih.gov
| Modification Site | Synthetic Strategy | Pharmacological Evaluation | Implication |
|---|---|---|---|
| Substituents on the Phenyl Ring | Use of various substituted benzaldehydes in the Grignard synthesis pathway. researchgate.net | Antihistaminic activity assessed via histamine-induced skin reactions. researchgate.net | The nature of the aryl ring substituent directly impacts H1-antagonist potency, with some derivatives showing significant activity. researchgate.net |
Structure-Based Drug Design Approaches
The development of advanced antihistamines and the refinement of existing ones like Carbinoxamine are increasingly guided by structure-based drug design. This approach relies on the three-dimensional structure of the target receptor, in this case, the histamine H1 receptor. The publication of the H1 receptor's crystal structure in 2011 was a significant milestone, enabling detailed molecular modeling and docking studies to understand how ligands like Carbinoxamine bind.
Computational analyses, including molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are pivotal in this field. These methods allow researchers to simulate the interaction between the drug molecule and the receptor's binding pocket. For first-generation ethanolamine H1-antihistamines, including Carbinoxamine, models suggest a critical interaction involving a basic tertiary nitrogen atom on the drug and specific amino acid residues within the receptor. It is proposed that this nitrogen atom interacts with the carboxy group of an aspartate residue, while the aromatic systems of the drug engage with the phenyl groups of two phenylalanine residues in the H1-receptor protein.
These computational tools provide valuable insights into the key structural features required for potent antagonism, guiding the synthesis of novel analogs with potentially improved efficacy or selectivity.
Stereochemical Investigations and Enantiomeric Characterization
Carbinoxamine possesses a single chiral center, meaning it exists as a pair of enantiomers, (d)-Carbinoxamine and (l)-Carbinoxamine. The spatial arrangement of atoms around this center is crucial, as enantiomers of a chiral drug can exhibit different pharmacological activities and toxicities due to specific interactions with biological macromolecules like enzymes and receptors.
Enantioselective Synthesis and Chromatographic Separation Techniques
The synthesis of Carbinoxamine can be accomplished through various routes, including modern photocatalytic methods that enable the arylation of ether precursors. For stereochemical studies, the resolution of the racemic mixture into its individual enantiomers is essential. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for this separation.
Researchers have successfully developed and validated several enantioselective HPLC methods for the separation and quantification of Carbinoxamine enantiomers. These methods are crucial for both quality control and for studying the stereoselective properties of the drug in biological systems. A notable achievement was the baseline separation of Carbinoxamine enantiomers with a high resolution of 3.82 using a Chiralpak ID column. The optimization of mobile phase composition, including the type of organic modifiers and the concentration of basic additives, is critical for achieving effective separation.
| Chiral Stationary Phase (Column) | Mobile Phase Composition | Resolution (Rs) | Reference |
|---|---|---|---|
| Chiralpak ID | Acetonitrile (B52724)–water–ammonia solution (90:10:0.1, v/v/v) | 3.82 | |
| Chiralpak IA | Data Not Specified | Data Not Specified | |
| α1-acid glycoprotein (B1211001) column | Data Not Specified | Data Not Specified | |
| β-cyclodextrin column | Data Not Specified | Data Not Specified |
Enantioselective Pharmacokinetic Profiling in Animal Models
To understand how the body handles each enantiomer differently, enantioselective pharmacokinetic studies are conducted. These studies track the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer separately after administration of the racemic mixture.
A detailed pharmacokinetic study of Carbinoxamine enantiomers was performed in rats following oral administration. A validated enantioselective HPLC with tandem mass spectrometry (HPLC-MS/MS) method was used to measure the concentrations of (+)- and (−)-Carbinoxamine in rat plasma over time. The study found that the key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), were not significantly different between the two enantiomers. This indicates that in this animal model, the absorption and elimination processes of Carbinoxamine are not stereoselective.
| Parameter | (+)-Carbinoxamine | (−)-Carbinoxamine | Conclusion | Reference |
|---|---|---|---|---|
| Absorption | Not significantly different | Not significantly different | Not stereoselective | |
| Elimination | Not significantly different | Not significantly different | Not stereoselective |
Assessment of Chiral Inversion in Biological Systems
Chiral inversion is a phenomenon where one enantiomer of a drug is converted into its opposite enantiomer within a biological system, a process typically mediated by enzymes. This conversion can significantly alter the pharmacological and toxicological profile of a drug. For example, the well-known NSAID ibuprofen (B1674241) undergoes unidirectional chiral inversion of the inactive R-enantiomer to the active S-enantiomer.
The potential for chiral inversion is an important aspect of stereochemical investigation. In the case of Carbinoxamine, the pharmacokinetic study conducted in rats specifically assessed whether such an inversion occurs. The results of this study demonstrated that no chiral inversion of Carbinoxamine enantiomers took place in the rat model. This finding suggests that, at least in this biological system, the stereochemical configuration of each enantiomer remains stable after administration.
In Vitro and Animal Model Research Applications of Carbinoxamine Maleate
Antihistaminic Activity Assessment in Preclinical Models
As a first-generation ethanolamine (B43304) derivative, carbinoxamine (B1668352) maleate's primary mechanism of action is the competitive antagonism of histamine (B1213489) H1 receptors. biocomppharma.comselleckchem.comdrugbank.com Preclinical models are fundamental for quantifying the potency and efficacy of this antihistaminic activity before any clinical evaluation.
The guinea pig is a standard animal model for assessing the in vivo efficacy of H1 antihistamines. One common method involves the intradermal injection of histamine, which typically elicits a "triple response" consisting of localized redness, a wheal (swelling), and a flare (a more diffuse area of redness). nih.gov This reaction is a well-established model for the allergic inflammatory response.
In this model, the ability of a compound like carbinoxamine maleate (B1232345) to inhibit the wheal and flare response is measured. While specific studies detailing carbinoxamine's effect on histamine-induced skin reactions in guinea pigs are not extensively detailed in recent literature, its known potent H1 receptor antagonism is evaluated using such standard procedures. drugbank.com Research has also shown that carbinoxamine demonstrates activity in isolated guinea pig tissues, further confirming its biological effects in this species. caymanchem.com The reduction in the size of the wheal and flare after administration of the test compound provides a quantitative measure of its antihistaminic potency.
To contextualize the potency of a new or existing compound, its activity is often compared against established benchmark drugs within the same therapeutic class. For carbinoxamine maleate, comparative preclinical studies would typically involve evaluating its antihistaminic effects alongside other first-generation antihistamines, such as chlorpheniramine (B86927) or diphenhydramine (B27), or against second-generation agents. These studies allow researchers to rank the compounds based on their relative efficacy in specific animal models. For instance, in a study primarily focused on antiviral properties, this compound was directly compared with S-(+)-chlorpheniramine maleate, demonstrating the utility of such head-to-head evaluations in preclinical research. researchgate.netnih.gov
Antiviral Research Investigations
Recent research has identified a novel application for this compound beyond its established antihistaminic role, revealing potent antiviral activity against a broad spectrum of influenza viruses. researchgate.netnih.gov
Through the screening of an FDA-approved drug library, this compound (CAM) was identified as a potent inhibitor of influenza virus infection. nih.govfrontiersin.org Its antiviral activity was assessed in vitro using a cytopathic effect (CPE) reduction assay in Madin-Darby Canine Kidney (MDCK) cells. nih.gov The research demonstrated that this compound effectively inhibited various strains of influenza A, including A/Shanghai/4664T/2013(H7N9), A/Shanghai/37T/2009(H1N1), A/Puerto Rico/8/1934(H1N1), and A/Guizhou/54/1989(H3N2), as well as an influenza B virus, B/Shanghai/2017(BY). researchgate.netnih.gov
The half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) were determined to quantify its potency and selectivity. The results indicated potent antiviral activity at concentrations that were not toxic to the host cells, yielding favorable selectivity indices (SI = CC50/IC50). nih.govfrontiersin.org
| Influenza Virus Strain | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| A/Shanghai/4664T/2013 (H7N9) | 3.56 | 297 ± 11 | 83.4 |
| A/Shanghai/37T/2009 (H1N1) | 4.2 | 70.7 | |
| A/Puerto Rico/8/1934 (H1N1) | 24.7 | 12.0 | |
| A/Guizhou/54/1989 (H3N2) | 6.9 | 43.0 | |
| B/Shanghai/2017 (BY) | 11.2 | 26.5 |
Data sourced from a 2018 study published in Frontiers in Microbiology. nih.govfrontiersin.org
The promising in vitro results led to the evaluation of this compound's efficacy in a murine model of influenza infection. nih.gov In these studies, female C57BL/6 mice were intranasally challenged with a lethal dose of the highly pathogenic avian influenza A (H7N9) virus. nih.gov
The mice were then treated with this compound, and the primary endpoint was survival. The results were significant: mice treated with 10 mg/kg per day of this compound were fully protected from the lethal virus challenge. researchgate.netnih.govnih.gov This in vivo study demonstrated that the antiviral activity observed in cell cultures translated to a protective effect in a living organism, effectively preventing mortality from a severe influenza infection. nih.gov
| Treatment Group | Challenge Virus | Outcome |
|---|---|---|
| This compound (10 mg/kg/day) | A/Shanghai/4664T/2013 (H7N9) | 100% survival |
| Oseltamivir (OSE - positive control) | A/Shanghai/4664T/2013 (H7N9) | Protection against mortality |
| PBS (negative control) | A/Shanghai/4664T/2013 (H7N9) | 0% survival |
Data derived from a 2018 study investigating the antiviral activity of this compound. researchgate.netnih.gov
To understand how this compound exerts its antiviral effects, mechanistic studies were conducted. researchgate.net Research indicated that the compound targets an early stage of the influenza virus life cycle, specifically by blocking the virus's entry into the host cell. nih.govnih.govamazonaws.com
Further investigation aimed to pinpoint the exact step within the entry process. The studies revealed that this compound did not inhibit viral attachment to the cell surface, a function mediated by the viral hemagglutinin (HA) protein. researchgate.netnih.gov It also did not affect the release of new virus particles from the cell, which is mediated by the neuraminidase (NA) protein. researchgate.netnih.gov Time-of-addition experiments confirmed that the drug was most effective when added at the beginning of the infection, reinforcing that it acts on an early step. nih.gov This evidence strongly suggests that this compound's mechanism of antiviral action involves interference with the endocytosis process, the step where the virus is internalized into the host cell after attachment. researchgate.netnih.govnih.gov
Exploration of Broader-Spectrum Antiviral Potential (e.g., SARS-CoV-2)
In the ongoing effort to identify existing drugs with the potential to be repurposed for new viral diseases, this compound has been among the compounds considered for its broader-spectrum antiviral activities. While research is more extensive for its effects on influenza viruses, preliminary interest has extended to other viruses, including SARS-CoV-2, the causative agent of COVID-19.
Some studies have suggested that first-generation antihistamines, as a class, may possess antiviral properties against SARS-CoV-2. nih.gov However, specific and detailed in vitro research focusing exclusively on this compound's efficacy against SARS-CoV-2 is limited. The broader exploration of antihistamines has indicated potential mechanisms that are not related to their histamine H1 receptor antagonism. For instance, some antihistamines have been shown to interfere with viral entry into host cells. frontiersin.org In the context of SARS-CoV-2, the histamine receptor H1 (HRH1) has been proposed as a potential alternative receptor for the virus, and antagonists of this receptor could theoretically inhibit viral entry. frontiersin.org While this provides a rationale for investigating compounds like this compound, direct evidence and detailed mechanistic studies for this specific drug against SARS-CoV-2 are not yet extensively documented in peer-reviewed literature.
Exploration of Other Pharmacological Activities in Preclinical Models
Beyond its well-established antihistaminergic effects and its emerging antiviral potential, the pharmacological profile of this compound suggests that it could be investigated for other therapeutic applications. However, dedicated preclinical research in animal models for conditions such as drug-induced extrapyramidal symptoms and Parkinson's disease is notably scarce in publicly available scientific literature.
Drug-induced extrapyramidal symptoms (EPS) are a group of movement disorders that can occur as a side effect of dopamine (B1211576) receptor-blocking agents, particularly antipsychotic medications. nih.govnih.gov These symptoms can include parkinsonism (muscle stiffness, tremor, and slowed movement), dystonia (involuntary muscle contractions), and akathisia (a state of restlessness). nih.gov
Animal models are instrumental in the preclinical assessment of a compound's potential to either cause or alleviate EPS. Commonly used models include:
Haloperidol-induced catalepsy: In rodents, the administration of the typical antipsychotic haloperidol (B65202) induces a state of immobility and rigidity, which is a well-established model for studying parkinsonian side effects. meliordiscovery.comnih.gov
Reserpine-induced orofacial dyskinesia: This model in rats is used to study tardive dyskinesia, a delayed-onset EPS characterized by involuntary, repetitive movements of the face and mouth. researchgate.netnih.govscialert.net
Despite the known central nervous system effects of this compound, a comprehensive search of scientific literature did not reveal specific preclinical studies that have investigated its effects in these or other established animal models of drug-induced extrapyramidal symptoms. Such research would be necessary to understand if this compound has any potential to modulate these motor side effects.
Parkinson's disease is a progressive neurodegenerative disorder resulting from the loss of dopamine-producing neurons in the substantia nigra region of the brain. youtube.com This leads to cardinal motor symptoms including resting tremor, bradykinesia (slowness of movement), rigidity, and postural instability. youtube.com
Preclinical research relies heavily on animal models that replicate key aspects of Parkinson's disease pathology and symptomatology. Two of the most widely used neurotoxin-based models are:
The MPTP model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to induce parkinsonism in mice. nih.govnih.gov It selectively destroys dopaminergic neurons in the substantia nigra, providing a robust model for studying the disease's mechanisms and testing potential therapies. nih.govnih.gov
The 6-OHDA model: The neurotoxin 6-hydroxydopamine (6-OHDA) is administered directly into the brain of rats, typically unilaterally, to create a lesion in the nigrostriatal dopamine pathway. youtube.com This results in motor deficits that can be quantified, for example, by observing rotational behavior in response to dopamine--stimulating drugs. nih.gov
A thorough review of the available scientific literature did not yield any specific preclinical studies on the effects of this compound in the MPTP, 6-OHDA, or other established animal models of Parkinson's disease. Consequently, its potential to either protect against dopaminergic neurodegeneration or to provide symptomatic relief in this context remains scientifically unexplored in a preclinical setting.
Data Table: In Vitro Antiviral Activity of this compound
Advanced Analytical Methodologies for Carbinoxamine Maleate Research
Chromatographic Techniques Development and Validation
The quantitative analysis of Carbinoxamine (B1668352) Maleate (B1232345) in various matrices, particularly biological fluids, necessitates the development of highly sensitive, specific, and reliable analytical methods. Chromatographic techniques, especially Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), are central to research and pharmacokinetic studies involving this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become a cornerstone for bioanalytical research due to its superior sensitivity and selectivity, allowing for the detection and quantification of minute concentrations of analytes in complex biological matrices.
The development of quantitative bioanalytical methods for carbinoxamine in plasma using LC-MS/MS involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. A common approach for sample preparation is a simple protein precipitation technique using acetonitrile (B52724), which is efficient and effective for extracting the analyte from the plasma matrix. semanticscholar.orgiosrjournals.org Alternatively, liquid-liquid extraction with ethyl acetate (B1210297) has also been successfully employed. nih.gov
For chromatographic separation, reversed-phase columns such as a BDS HYPERSIL C8 or a C18 column are frequently utilized. semanticscholar.orgnih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or formic acid solution, often run in a gradient or isocratic elution mode. semanticscholar.orgnih.gov
Detection is achieved using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in the positive ion mode. semanticscholar.orgnih.gov The instrument is set to multiple reactions monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. For carbinoxamine, a common transition monitored is m/z 291.2 → 167.1 or m/z 291.2 → 202.1. semanticscholar.orgnih.gov An internal standard (IS), such as pargeverine (B83807) or diazepam, is typically used to ensure accuracy and precision throughout the analytical process. semanticscholar.orgnih.gov The short chromatographic run times associated with these methods make them highly suitable for high-throughput analysis in therapeutic drug monitoring and pharmacokinetic studies. semanticscholar.org
| Parameter | Description | Reference |
|---|---|---|
| Sample Preparation | Protein Precipitation with Acetonitrile or Liquid-Liquid Extraction with Ethyl Acetate | semanticscholar.orgnih.gov |
| Chromatographic Column | BDS HYPERSIL C8 (100 x 4.6mm) or Hypersil GOLD C18 (100 mm × 2.1 mm, 3.0 μm) | semanticscholar.orgnih.gov |
| Mobile Phase | Acetonitrile:Buffer (25mM ammonium formate) (80:20) or Water (0.1% formic acid) and Methanol (gradient) | semanticscholar.orgnih.gov |
| Detection Mode | Multiple Reactions Monitoring (MRM) with Electro Spray Positive Ionization (ESI+) | semanticscholar.orgnih.gov |
| Ion Transitions (m/z) | Carbinoxamine: 291.2 → 167.1 or 291.2 → 202.1; Internal Standard (Pargeverine): 338.1 → 167.0 | semanticscholar.orgnih.gov |
A developed LC-MS/MS method must undergo rigorous validation to ensure its reliability, as per guidelines from regulatory bodies like the US-FDA. iosrjournals.orgresearchgate.net
Linearity: The method's linearity is established by analyzing calibration standards at various concentrations. For carbinoxamine, satisfactory linearity has been demonstrated over concentration ranges of 0.1-100.0 ng/mL and 0.2-80 ng/mL, with correlation coefficients (r) consistently greater than 0.99. iosrjournals.orgnih.gov
Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of the results. Inter- and intra-day precision and accuracy are assessed using quality control (QC) samples at low, medium, and high concentrations. Validated methods show accuracy and precision values well within accepted limits, typically below 15% (or 20% for the LLOQ). resolian.com For instance, one study reported inter- and intra-day precision and accuracy to be better than 8.9%. nih.gov Another reported intra-day accuracy ranging from 99.16% to 105.55% and inter-day accuracy of 100.29% at the LLOQ. iosrjournals.org
Recovery: The efficiency of the extraction process is determined by the recovery. The mean extraction recovery for carbinoxamine from beagle plasma was reported to be between 74.00% and 86.4%. nih.gov In human plasma, an average recovery of 88.31% has been achieved. researchgate.net
Sensitivity (LOD and LOQ): The sensitivity of the method is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration that can be reliably detected, while the LLOQ is the lowest concentration that can be accurately and precisely quantified. thieme-connect.com For carbinoxamine in plasma, LC-MS/MS methods have achieved an LLOQ as low as 0.2 ng/mL and an LOD of 0.05 ng/mL, demonstrating high sensitivity. iosrjournals.org
| Parameter | Reported Value/Range | Reference |
|---|---|---|
| Linearity Range | 0.1 - 100.0 ng/mL | nih.gov |
| Correlation Coefficient (r) | > 0.99 | nih.gov |
| Precision (% CV) | < 8.9% (Inter- and Intra-day) | nih.gov |
| Accuracy | Within ± 8.9% of nominal values | nih.gov |
| Mean Extraction Recovery | 74.00% - 86.4% | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | iosrjournals.org |
| Limit of Detection (LOD) | 0.05 ng/mL | iosrjournals.org |
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC methods, particularly when coupled with UV detection, offer a cost-effective and reliable alternative for the quantification of carbinoxamine, especially in pharmacokinetic studies and therapeutic drug monitoring. thieme-connect.comnih.gov
Sensitive and specific HPLC-UV methods have been developed for determining carbinoxamine concentrations in human plasma. thieme-connect.comthieme-connect.com These methods typically involve a liquid-liquid extraction step, using a solvent like ethyl acetate, to isolate the drug from plasma components. thieme-connect.comnih.gov
The chromatographic separation is commonly performed on a C18 column, such as a Hypersil BDS C18 (250×4.6 mm, 5 μm). thieme-connect.comnih.gov An isocratic mobile phase, for example, a mixture of 20 mM ammonium dihydrogen orthophosphate buffer and acetonitrile (75:25 v/v), is used to elute the compound at a constant flow rate. thieme-connect.com The UV detector is typically set at a wavelength of 260 nm for optimal detection of carbinoxamine. thieme-connect.comnih.gov These methods have been validated over a concentration range of 5–200 ng/mL, with a lower limit of quantitation (LLOQ) of 5 ng/mL. thieme-connect.comnih.gov Validation results show good within- and between-day precision (1.902% to 14.90%) and accuracy (98.87% to 108.0%). thieme-connect.comnih.gov
| Parameter | Description/Value | Reference |
|---|---|---|
| Extraction Method | Liquid-Liquid Extraction with Ethyl Acetate | thieme-connect.comnih.gov |
| Column | Hypersil® BDS C18 (250×4.6 mm, 5 μm) | thieme-connect.comnih.gov |
| Mobile Phase | 20 mM Ammonium Dihydrogen Orthophosphate (pH 3) and Acetonitrile (75:25, v/v) | thieme-connect.com |
| Detection Wavelength | 260 nm | thieme-connect.comnih.gov |
| Linearity Range | 5–200 ng/mL | thieme-connect.comnih.gov |
| LLOQ | 5 ng/mL | thieme-connect.comnih.gov |
| Precision (% CV) | 1.902% - 14.90% | thieme-connect.comnih.gov |
| Accuracy (%) | 98.87% - 108.0% | thieme-connect.comnih.gov |
Carbinoxamine is a chiral compound, existing as two enantiomers. The separation and quantification of individual enantiomers are crucial as they may exhibit different pharmacological activities. Chiral HPLC is the primary technique for this purpose. rsc.org
The development of enantioselective methods relies on the use of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those found in Chiralpak IA, Chiralpak ID, and amylose (B160209) tris(5-chloro-2-methylphenylcarbamate) columns, have proven effective for separating carbinoxamine enantiomers. rsc.orgresearchgate.netresearchgate.net The choice of mobile phase is critical for achieving optimal resolution. For instance, a mobile phase of acetonitrile–water–ammonia solution (90:10:0.1, v/v/v) on a Chiralpak ID column achieved a baseline separation with a high resolution of 3.82. rsc.orgresearchgate.net Another successful separation used a mobile phase of n-Hexane/isopropanol/ethanol (B145695)/diethyl amine (850:75:75:0.1, v/v/v/v) with UV detection at 220 nm. researchgate.net
These chiral methods have been validated for quantifying enantiomers in plasma. A validated HPLC-MS/MS method demonstrated good linearity (r > 0.99) over a range of 0.1–100 ng mL⁻¹ for both (+)- and (−)-carbinoxamine. rsc.org Similarly, a chiral HPLC-UV method was validated over a range of 20–7500 ng/mL for each enantiomer, with mean accuracy and precision values below 10%. researchgate.net The mean extraction recoveries for the (d) and (l) enantiomers were 103.8% and 94.5%, respectively. researchgate.net
| Parameter | Description/Value | Reference |
|---|---|---|
| Chiral Stationary Phase | Chiralpak ID or Amylose tris(5-chloro-2-methylphenylcarbamate) | rsc.orgresearchgate.net |
| Mobile Phase Example 1 | Acetonitrile–water–ammonia solution (90:10:0.1, v/v/v) | rsc.org |
| Mobile Phase Example 2 | n-Hexane/isopropanol/ethanol/diethyl amine (850:75:75:0.1, v/v/v/v) | researchgate.net |
| Detection | MS/MS or UV (220 nm) | rsc.orgresearchgate.net |
| Resolution (Rs) | 3.82 (on Chiralpak ID) | rsc.orgresearchgate.net |
| Linearity Range (Enantiomers) | 0.1–100 ng/mL (HPLC-MS/MS) | rsc.org |
| Accuracy & Precision | < 9.4% (HPLC-MS/MS); < 10% (HPLC-UV) | rsc.orgresearchgate.net |
Spectroscopic and Spectrofluorimetric Methods Development
Spectroscopic techniques are widely used for the quantitative analysis of Carbinoxamine Maleate due to their simplicity, speed, and cost-effectiveness.
UV-Visible spectrophotometry is a common analytical technique for the quantification of drugs that possess a suitable chromophore. ekb.eg A simple and sensitive spectrophotometric method for this compound has been developed based on the formation of a chloroform-extractable ternary complex between copper(II), eosin, and the drug. nih.gov This complex exhibits a maximum absorbance at 538 nm and is linear over a specific concentration range. nih.gov
Another approach involves the derivatization of Carbinoxamine by hydrolysis with cyanogen (B1215507) bromide and subsequent coupling with aniline (B41778) to form a polymethine dye, which can then be determined colorimetrically. tandfonline.com
Derivative spectrophotometry is an advanced technique used to enhance the resolution of overlapping spectral bands and eliminate baseline interference, thereby improving the selectivity and accuracy of the analysis. ajpaonline.com By calculating the first, second, or higher-order derivatives of the zero-order absorption spectrum, minor spectral features can be amplified, allowing for more precise quantification, especially in complex mixtures. ajpaonline.comresearchgate.net
The following table summarizes the findings from a study on the spectrophotometric determination of this compound.
| Parameter | Finding | Reference |
| Technique | Ternary complex formation with Copper(II) and Eosin | nih.gov |
| Wavelength (λmax) | 538 nm | nih.gov |
| Linearity Range | 0.75-10.0 µg/mL | nih.gov |
| Apparent Molar Absorptivity | 6.1690 x 10⁴ L mol⁻¹ cm⁻¹ | nih.gov |
| Recovery Values | 100 ± 2% | nih.gov |
Spectrofluorimetry is an analytical technique known for its high sensitivity and selectivity. nih.gov A simple, convenient, and highly sensitive spectrofluorimetric method has been developed for the determination of this compound in its pure form, pharmaceutical preparations, and spiked human plasma. rsc.org This method is based on measuring the native fluorescence of this compound in a methanol solvent. rsc.org The high sensitivity of this method, evidenced by its low limit of detection, makes it a valuable tool for in-vitro investigations and stability studies. rsc.org
The key parameters of the developed spectrofluorimetric method are presented in the table below.
| Parameter | Value |
| Excitation Wavelength (λex) | 273 nm |
| Emission Wavelength (λem) | 308 nm |
| Solvent | Methanol |
| Limit of Detection (LOD) | 0.66 ng/mL |
| Limit of Quantitation (LOQ) | 1.99 ng/mL |
| Data sourced from a study on the spectrofluorimetric determination of this compound. rsc.org |
The sensitivity of spectrophotometric methods can be significantly improved by using micellar media. rsc.org In the case of this compound, a study demonstrated that conducting the colorimetric determination in a cationic micellar medium of N-cetylpyridinium chloride (NCPC) reduced reaction times and enhanced sensitivity. tandfonline.com The presence of micelles can increase the molar absorptivity of the resulting chromogen, leading to lower detection limits. tandfonline.comscilit.com The study reported a three- to six-fold enhancement in sensitivity for this compound determination in the NCPC micellar medium compared to a non-micellar medium. tandfonline.comscilit.com
| Parameter | In 0.1 M NCPC Micellar Medium |
| Apparent Molar Absorptivity | 5,900 L mol⁻¹ cm⁻¹ |
| Limit of Detection | 8.6 x 10⁻⁷ M |
| Reproducibility (for 1.6x10⁻⁴ M Carbinoxamine) | 0.8% |
| Sensitivity Enhancement | 3 to 6-fold |
| Data from a study on the spectrophotometric determination of this compound in a micellar medium. tandfonline.comscilit.com |
Solid-State Characterization Techniques in Formulation Research
The physical properties of an active pharmaceutical ingredient (API) in its solid state are critical as they can influence stability, processability, and bioavailability. scielo.br Solid-state characterization is therefore an integral part of pharmaceutical formulation research. nih.govresearchgate.net Techniques such as Infrared (IR) spectroscopy have been used in the characterization of resolved enantiomers of Carbinoxamine. jopcr.com
Common techniques used in the solid-state characterization of pharmaceutical compounds like this compound include:
X-Ray Powder Diffraction (XRPD): This is a primary technique for characterizing crystalline materials. scielo.br It can identify different polymorphic forms, solvates, and hydrates, and determine the degree of crystallinity of a sample. scielo.brresearchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. researchgate.net It is used to determine melting point, purity, and to study polymorphism and drug-excipient compatibility.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. scielo.br It is particularly useful for identifying and quantifying the amount of water or residual solvents in solvates and hydrates. scielo.br
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the chemical bonds and functional groups within a molecule. nih.gov They are valuable for identifying different solid-state forms, as polymorphs can exhibit distinct spectral patterns due to differences in their crystal lattice environments. nih.govjopcr.com
Fourier-Transform Infrared Spectroscopy (FT-IR) for Molecular Interactions
Fourier-Transform Infrared (FT-IR) spectroscopy is a pivotal analytical technique for identifying and characterizing this compound. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint." This technique is instrumental in confirming the identity of the compound by comparing its spectrum to that of a reference standard. According to regulatory filings, a key identification test for this compound involves demonstrating that the sample's infrared absorption spectrum exhibits maxima at the same wavelengths as a corresponding standard preparation fda.gov.
The FT-IR spectrum provides detailed information about the functional groups present in the this compound molecule and the nature of their chemical bonds. Specific absorption bands in the spectrum correspond to the vibrational frequencies of bonds such as C-H, C-O, C-N, and aromatic rings. This information is crucial for understanding the molecular structure and can also be used to study intermolecular interactions, such as hydrogen bonding. For instance, FT-IR has been employed to confirm the differential interactions between carbinoxamine enantiomers and chiral resolving agents, a critical step in the separation and characterization of its stereoisomers.
The major FT-IR spectral peaks for this compound are typically observed in the fingerprint region (1500–600 cm⁻¹) and the functional group region (4000–1500 cm⁻¹), corresponding to the various vibrational modes of the molecule.
Differential Scanning Calorimetry (DSC) for Thermal Properties
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is essential for characterizing the thermal properties of this compound, providing critical data on its melting point, purity, and polymorphism.
A key thermal property for any crystalline solid is its melting point. For this compound, the established melting range is between 116°C and 121°C fda.gov. A DSC thermogram for this compound would display a distinct endothermic peak in this temperature range, corresponding to the energy absorbed during the melting process. The sharpness and position of this peak can provide an indication of the sample's purity; impurities typically cause a broadening of the peak and a depression of the melting point. Furthermore, DSC can be used to investigate the existence of different crystalline forms (polymorphs) of this compound, as each polymorph would exhibit a unique melting point and thermal profile.
Table 1: Thermal Properties of this compound
| Property | Value | Analytical Technique |
| Melting Range | 116°C - 121°C | Differential Scanning Calorimetry (DSC) |
X-Ray Diffraction (XRD) for Crystalline Structure Analysis
X-Ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline material. For this compound, single-crystal XRD has been used to elucidate its precise crystal structure, confirming its molecular geometry and stereochemistry.
Crystallographic studies have shown that this compound crystallizes in the orthorhombic space group P2₁2₁2₁, with specific unit cell dimensions. nih.gov A significant finding from these studies is that the compound undergoes spontaneous resolution upon crystallization, meaning the enantiomers separate into distinct crystals. The absolute configuration of the carbinoxamine molecule in the analyzed crystal was determined to be S. nih.gov The crystal structure is composed of ion pairs linked by intermolecular hydrogen bonds. nih.gov
Powder X-Ray Diffraction (PXRD) is another application of this technique, used for the characterization of new crystalline forms and for quality control. A patent for a new crystal form of this compound identified a series of characteristic peaks in its X-ray powder diffraction pattern, which are used to distinguish it from other forms. fda.gov
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P2₁2₁2₁ | nih.gov |
| Unit Cell Dimensions | a = 10.527 Å, b = 11.151 Å, c = 17.626 Å | nih.gov |
| Absolute Configuration | S | nih.gov |
Table 3: Characteristic X-Ray Powder Diffraction (XRPD) Peaks for a Crystalline Form of this compound
| d-value (Å) |
| 9.005 |
| 5.768 |
| 5.265 |
| 4.657 |
| 4.401 |
| 4.292 |
| 4.063 |
| 3.920 |
| 3.817 |
| 3.508 |
| 3.343 |
| 3.202 |
| 2.940 |
| 2.831 |
| 2.490 |
| Data sourced from patent CN105218434A. The limit of error for d-values is ± 0.2 Å. fda.gov |
Adherence to Bioanalytical Method Validation Guidelines (e.g., US-FDA, ICH)
The development and validation of analytical methods for quantifying carbinoxamine in biological matrices, such as human plasma, are strictly governed by guidelines from regulatory bodies like the U.S. Food and Drug Administration (US-FDA) and the International Council for Harmonisation (ICH). fda.govnih.govscialert.netnih.gov Adherence to these guidelines is mandatory to ensure the reliability, consistency, and accuracy of the data submitted for regulatory approval. nih.govpharmaffiliates.com
Bioanalytical methods, typically based on High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), undergo a rigorous validation process. fda.govresearchgate.net This validation assesses several key parameters to demonstrate that the method is suitable for its intended purpose. scialert.netnih.gov
Key Validation Parameters:
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify carbinoxamine in the presence of endogenous plasma components and other potential interferences. fda.govpharmaffiliates.com
Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. For carbinoxamine analysis, both intra-day and inter-day accuracy and precision are evaluated at multiple concentration levels, and the results must fall within predefined acceptance criteria (typically ±15% for standard quality controls and ±20% for the lower limit of quantification). fda.gov
Linearity and Range: The method must demonstrate a linear relationship between the instrument response and the concentration of carbinoxamine over a specified range. Calibration curves are generated, and their correlation coefficients (r²) must be greater than 0.99. researchgate.net
Recovery: The efficiency of the extraction process for carbinoxamine from the biological matrix is determined. Consistent and reproducible recovery is essential for accurate quantification. fda.gov
Stability: The stability of carbinoxamine in the biological matrix is assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Multiple published studies on the determination of carbinoxamine in human and rat plasma explicitly state that the developed methods were validated according to US-FDA and/or ICH guidelines, successfully meeting all acceptance criteria. fda.govresearchgate.net
Molecular Modeling and Computational Chemistry Applications
Computational techniques, including molecular modeling and docking simulations, are increasingly used to provide insights into the molecular behavior of carbinoxamine, complementing experimental data.
Carbinoxamine possesses a chiral center, and its enantiomers can exhibit different pharmacological activities. The separation of these enantiomers is often achieved using chiral chromatography. Molecular docking simulations have been employed to understand the interactions between the carbinoxamine enantiomers and the chiral stationary phase (CSP) at a molecular level.
These simulations can predict the binding orientation and energy of each enantiomer within the chiral selector of the CSP. By analyzing the types of interactions—such as hydrogen bonds, π-π stacking, and hydrophobic interactions—researchers can elucidate the mechanism of chiral recognition. Studies have shown that docking results align well with experimental chromatographic data, helping to explain why one enantiomer is retained longer on the column than the other. For example, docking simulations have revealed moderate binding interactions between antihistamine enantiomers and the CSP, which is consistent with the theoretical principle that stronger interactions lead to longer retention times.
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models exclusively for carbinoxamine are not widely published, QSAR analyses have been applied to the broader class of H1-antihistamines to identify the key physicochemical properties that govern their interaction with the H1 receptor.
These studies use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build mathematical models. For antihistamines, QSAR models have identified descriptors related to hydrophobicity and molecular surface area as being important determinants of their kinetic binding parameters (the rates of association and dissociation) at the H1 receptor. Such models are valuable in theoretical pharmacology for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing drugs to enhance their efficacy and selectivity.
Comparative Pharmacology and Drug Interactions in Research Models
Comparative Pharmacological Efficacy with Other First-Generation Antihistamines
Carbinoxamine (B1668352) is a first-generation antihistamine belonging to the ethanolamine (B43304) class, which also includes compounds such as diphenhydramine (B27). fda.gov This class of antihistamines is characterized by significant anticholinergic and sedative properties. fda.govnih.gov While carbinoxamine shares a similar set of approved indications with other first-generation antihistamines like chlorpheniramine (B86927) maleate (B1232345), cyproheptadine (B85728) hydrochloride, and promethazine (B1679618) hydrochloride, direct comparative efficacy studies for many of these historical indications are lacking by modern standards. fda.govnih.gov
However, recent research has provided a basis for comparing the pharmacological efficacy of carbinoxamine with other first-generation antihistamines in novel contexts, such as antiviral activity. A 2018 study screened an FDA-approved drug library and identified carbinoxamine maleate (CAM) and S-(+)-chlorpheniramine maleate (SCM) as having potent antiviral activity against a broad spectrum of influenza viruses. nih.govresearchgate.net The research demonstrated that both compounds could inhibit infection by various influenza A and B virus strains. nih.govsemanticscholar.org The mechanism of this action was found to be the inhibition of the early stage of the virus life cycle, specifically blocking viral entry into host cells. researchgate.net
The comparative efficacy of these two antihistamines against different influenza strains was quantified by determining their half-maximal inhibitory concentration (IC50). nih.govresearchgate.net The findings indicated that this compound exhibited a more potent antiviral effect against the A/Shanghai/4664T/2013(H7N9) strain than S-(+)-chlorpheniramine maleate. nih.gov
| Compound | Virus Strain | IC₅₀ (μM) | Cytotoxicity CC₅₀ (μM) in MDCK cells | Selectivity Index (SI) |
|---|---|---|---|---|
| This compound (CAM) | A/Shanghai/4664T/2013(H7N9) | 3.56 | 297 ± 11 | 84 |
| S-(+)-Chlorpheniramine Maleate (SCM) | A/Shanghai/4664T/2013(H7N9) | 11.84 | 285 ± 11 | 24 |
Investigation of Pharmacological Interactions in Preclinical Models
This compound exhibits central nervous system (CNS) depressant activity, which can be additive with other substances that have similar effects. ncats.io Concomitant use of carbinoxamine with other CNS depressants such as alcohol, barbiturates, hypnotics, sedatives, and tranquilizers should be avoided due to the potential for enhanced sedative effects. nih.govnih.govglobalrx.com This potentiation can impair mental alertness and coordination to a greater degree than carbinoxamine alone. drugs.com Pharmacological databases indicate a significant number of interactions where carbinoxamine can increase the CNS depressant activities of other agents. drugbank.comemedz.net
The interaction is broadly applicable to various classes of drugs that act on the central nervous system. The additive effect is a key consideration in preclinical evaluations and is highlighted as a significant interaction in pharmacological profiles. nih.govglobalrx.com
| Class of CNS Depressant | Specific Examples | Nature of Interaction with Carbinoxamine |
|---|---|---|
| Alcohol | Ethanol (B145695) | Additive CNS depression, increased drowsiness. drugs.comaap.org |
| Barbiturates | Phenobarbital, Secobarbital | Increased sedative and hypnotic effects. nih.govdrugs.com |
| Benzodiazepines | Alprazolam, Diazepam, Lorazepam | Increased risk of CNS depression and sedation. globalrx.comdrugbank.com |
| Opioid Analgesics | Codeine, Morphine, Buprenorphine | Carbinoxamine may increase the CNS depressant activities of opioids. globalrx.comdrugbank.com |
| Other First-Generation Antihistamines | Diphenhydramine, Doxylamine, Brompheniramine | Increased risk of additive CNS depression and anticholinergic effects. drugbank.compediatriconcall.com |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Doxepin | Carbinoxamine may increase the effects of TCAs. nih.govdrugs.com |
The interaction between this compound and monoamine oxidase inhibitors (MAOIs) is a significant pharmacological concern. nih.gov Preclinical information and clinical guidelines consistently indicate that MAOIs can prolong and intensify the anticholinergic (drying) effects of antihistamines, including carbinoxamine. nih.govdrugs.com This interaction is considered clinically important, leading to contraindications for concurrent use in therapeutic settings. pediatriconcall.com
The mechanism behind this interaction involves the MAOIs' ability to inhibit enzymes responsible for metabolizing certain neurotransmitters, which can indirectly enhance the antimuscarinic properties of first-generation antihistamines. The intensified effects can include severe dry mouth, urinary retention, and other atropine-like symptoms. nih.govdrugs.com
Future Directions and Advanced Research Frontiers for Carbinoxamine Maleate
Emerging Antiviral Research Opportunities and Repurposing Strategies
A significant frontier for carbinoxamine (B1668352) maleate (B1232345) lies in its potential as a broad-spectrum antiviral agent, particularly against influenza viruses. The strategy of repurposing existing FDA-approved drugs for new indications offers a streamlined path for developing novel treatments, as these compounds have well-established safety profiles.
Recent research has identified carbinoxamine maleate as a potent inhibitor of various influenza A and B virus strains. A key study, which screened an FDA-approved drug library, found that this compound exhibited potent antiviral activity against the A/Shanghai/4664T/2013(H7N9) influenza strain with a half-maximal inhibitory concentration (IC50) in the low micromolar range. Further investigations confirmed its inhibitory effects against other human-isolated influenza A subtypes, including H1N1 and H3N2, as well as an influenza B virus.
Mechanistic studies indicate that this compound inhibits influenza virus infection by targeting the early stage of the viral life cycle. Specifically, it appears to block viral entry into the host cell by interfering with the endocytosis process. It does not, however, inhibit virus attachment or release, which are functions associated with viral hemagglutinin (HA) and neuraminidase (NA) activities, respectively. In preclinical models, mice treated with this compound were fully protected from a fatal challenge with the avian H7N9 influenza virus. These findings strongly suggest that this compound holds significant potential for clinical use in both the treatment and prevention of influenza virus infections.
| Influenza Virus Strain | Virus Subtype | IC50 (μM) |
|---|---|---|
| A/Shanghai/4664T/2013 | H7N9 | 3.56 |
| A/Shanghai/37T/2009 | H1N1 | Data demonstrates potent activity |
| A/Puerto Rico/8/1934 | H1N1 | Data demonstrates potent activity |
| A/Guizhou/54/1989 | H3N2 | Data demonstrates potent activity |
| B/Shanghai/2017 | Influenza B (BY) | Data demonstrates potent activity |
Exploration of Novel Therapeutic Targets and Indications
The established therapeutic action of this compound is centered on its function as a histamine (B1213489) H1 receptor antagonist. nih.gov This mechanism is effective for a range of hypersensitivity reactions, including seasonal and perennial allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, and mild urticaria and angioedema. biocomppharma.comebi.ac.uk
The exploration into its antiviral capabilities represents the most prominent current example of expanding its therapeutic indications. This repurposing strategy leverages the drug's ability to interfere with viral endocytosis, a mechanism distinct from its antihistaminic properties. This dual functionality opens avenues for treating conditions where both viral infection and histamine-mediated allergic inflammation are present.
Beyond this, carbinoxamine's known anticholinergic and sedative properties, resulting from its ability to cross the blood-brain barrier, could be systematically investigated for other neurological or systemic applications. patsnap.com While these are currently considered side effects of its primary use, controlled investigation may reveal therapeutic utility in other contexts, such as managing symptoms in certain vestibular or sleep-related disorders. Future research will likely focus on elucidating the specific molecular interactions that underpin these secondary effects to identify new, viable therapeutic targets.
Development and Evaluation of Advanced Drug Delivery Systems in Preclinical Models
To overcome limitations of conventional immediate-release formulations, such as a short half-life, research has focused on developing advanced drug delivery systems for this compound. nih.gov These systems aim to provide sustained therapeutic effects, improve patient compliance, and enhance efficacy.
Ion-Exchange Resin Based Sustained-Release Formulations
One promising approach is the use of ion-exchange resins to create sustained-release suspensions. In this method, carbinoxamine is complexed with a cation-exchange resin. These drug-resin complexes are then microencapsulated to further control the drug's release profile.
| Parameter | This compound Solution (Reference) | Sustained-Release Suspension (Test) | Observation |
|---|---|---|---|
| Tmax (Time to Peak Concentration) | 3 hours | 6 hours | Significantly Delayed |
| Cmax (Peak Plasma Concentration) | Higher | Lower | Peak concentration is reduced |
| AUC (Area Under the Curve) | No significant difference | No significant difference | Comparable overall drug exposure |
| Relative Bioavailability | 100% (Reference) | 91.46% | High relative bioavailability |
Orally Disintegrating Tablets (ODTs) and Dissolution Kinetics
Another area of formulation development is the creation of orally disintegrating tablets (ODTs) for this compound. ODTs are designed to rapidly dissolve in the mouth without the need for water, which can improve compliance, especially in pediatric and geriatric populations. A primary challenge in formulating ODTs for carbinoxamine is masking its bitter taste.
Research has successfully utilized ion-exchange resins for taste-masking in ODT formulations. To optimize and screen these formulations, a novel modified in vitro disintegration method (MIVDM) was developed. This method uses different concentrations of ethanol (B145695) as the disintegration medium to slow down the water absorption and disintegration process, allowing for more precise and discriminative measurement compared to standard methods. Studies have shown that this MIVDM has a good correlation with in vivo disintegration outcomes. The development of taste-masked ODTs with rapid dissolution kinetics represents a significant step toward more patient-friendly formulations of this compound. researchgate.net
Application of Computational and Systems Pharmacology Approaches for Predictive Modeling
The future of drug development for compounds like this compound will increasingly rely on computational and systems pharmacology. pharmajen.comresearchgate.net These in silico approaches can predict a drug's behavior, optimize its structure, and identify new therapeutic possibilities more efficiently than traditional laboratory methods. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool. mdpi.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com For antihistamines, QSAR has been used to identify the specific physicochemical properties that determine how they bind to the H1 receptor. researchgate.net By analyzing descriptors such as the water-accessible surface area of atoms, these models can predict the association and dissociation rates of a molecule at the receptor site. researchgate.net Applying such models to carbinoxamine could help in designing new derivatives with enhanced potency or a more desirable side-effect profile. mdpi.com
Molecular docking and dynamics simulations are other powerful predictive tools. mdpi.com These methods model the interaction between a ligand (the drug) and its target protein (e.g., the H1 receptor or a viral protein) at an atomic level. mdpi.com This allows researchers to visualize the binding mode and understand the forces driving the interaction. For carbinoxamine, docking studies could elucidate the precise binding site on influenza virus proteins, guiding the development of more potent antiviral agents. Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of carbinoxamine in virtual patient populations, helping to predict drug-drug interactions and optimize dosing strategies for specific populations. researchgate.netdntb.gov.ua While specific computational studies focused solely on this compound are not yet widespread, the application of these predictive modeling techniques represents a critical future direction for rational drug design and lifecycle management of this compound.
Q & A
Q. What validated analytical methods are recommended for quantifying Carbinoxamine Maleate in pharmaceutical formulations?
-
Methodological Answer : The USP-NF monograph outlines a UV spectrophotometric method for quantifying this compound. Absorbance measurements at 530 nm are performed using a standard solution (CS) and sample solution (AU), with calculations based on the formula:
Ensure compliance with content uniformity standards (905) and dissolution tolerances (e.g., Q = 80% within 30 minutes) . For HPLC-based quantification, reverse-phase C18 columns with mobile phases like methanol:phosphate buffer (pH 3.0) are recommended, validated for linearity (R² > 0.995) and precision (%RSD < 2.0) .
Q. How can researchers design dose-response studies to evaluate this compound’s antihistaminergic activity?
- Methodological Answer : Use in vitro histamine receptor (H1) binding assays with radiolabeled ligands (e.g., [³H]pyrilamine) in guinea pig ileum or transfected HEK293 cells. Calculate IC₅₀ values via nonlinear regression and compare with positive controls (e.g., diphenhydramine). For in vivo models, employ passive cutaneous anaphylaxis (PCA) in rats, administering this compound (0.1–10 mg/kg) pre-challenge. Statistical analysis should include ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05) .
Q. What are the key considerations for ensuring reproducibility in this compound pharmacokinetic studies?
- Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats, 6–8 weeks old) and administration routes (oral vs. intravenous). Use LC-MS/MS for plasma quantification with deuterated internal standards (e.g., Carbinoxamine-d₆). Report parameters like Cₘₐₓ, Tₘₐₓ, t₁/₂, and AUC₀–∞. Predefine exclusion criteria for outliers and validate assays per FDA bioanalytical guidelines (e.g., accuracy 85–115%, precision ±15%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor binding affinities of this compound across studies?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines. Stratify data by assay type (e.g., radioligand vs. functional assays), species (human vs. rodent), and tissue sources (recombinant vs. native receptors). Apply random-effects models to account for heterogeneity. Validate findings with orthogonal methods, such as calcium flux assays or β-arrestin recruitment. Critical evaluation of buffer conditions (e.g., Mg²⁺ concentration) and ligand purity is essential to identify confounding variables .
Q. What experimental strategies are effective for studying this compound’s off-target effects on muscarinic receptors?
- Methodological Answer : Use a panel of CHO-K1 cells expressing M1–M5 receptors. Measure intracellular Ca²⁺ mobilization or ERK phosphorylation upon this compound exposure (1 nM–10 µM). Compare potency (EC₅₀) with atropine as a reference antagonist. For in silico predictions, perform molecular docking using crystal structures (e.g., PDB ID: 5CXV) and validate with mutagenesis studies (e.g., D103A mutation in M3 receptors) .
Q. How should researchers design stability studies for this compound in combination products (e.g., with pseudoephedrine)?
- Methodological Answer : Follow ICH Q1A(R2) guidelines. Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Assess degradation products via forced degradation (acid/alkali hydrolysis, oxidative stress). Use HPLC-PDA to track impurity profiles (e.g., carbinoxamine oxide). Monitor pseudoephedrine’s impact on this compound stability using Arrhenius kinetics. Statistical modeling (e.g., Weibull distribution) can predict shelf-life under varying conditions .
Q. What advanced statistical models are suitable for analyzing this compound’s synergistic effects in multi-drug formulations?
- Methodological Answer : Apply the Chou-Talalay combination index (CI) method. Test fixed-ratio combinations (e.g., Carbinoxamine:pseudoephedrine = 1:24) in histamine-induced bronchoconstriction models. Calculate CI values using CompuSyn software, where CI < 1 indicates synergy. For transcriptomic data, use pathway enrichment analysis (e.g., GSEA) to identify co-regulated genes (e.g., IL-4, TNF-α) .
Data Interpretation and Reporting
Q. How can researchers critically evaluate conflicting efficacy data from this compound clinical trials?
- Methodological Answer : Perform a risk-of-bias assessment using Cochrane ROB 2.0 tools. Evaluate blinding adequacy, randomization methods, and attrition rates. Stratify results by population (e.g., pediatric vs. geriatric) and formulation (immediate vs. extended-release). Use funnel plots to assess publication bias. Sensitivity analyses should exclude outlier studies (e.g., those with >20% dropout rates) .
Q. What methodologies are recommended for elucidating this compound’s metabolic pathways in hepatic models?
- Methodological Answer : Incubate this compound with human liver microsomes (HLMs) and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Identify metabolites via UPLC-QTOF-MS/MS and compare with synthetic standards (e.g., N-desmethyl carbinoxamine). Kinetic parameters (Kₘ, Vₘₐₓ) should be derived from Michaelis-Menten plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
